molecular formula C18H22 B1295043 3,4'-Diisopropylbiphenyl CAS No. 61434-46-6

3,4'-Diisopropylbiphenyl

Cat. No. B1295043
CAS RN: 61434-46-6
M. Wt: 238.4 g/mol
InChI Key: LHNUPUGVRFQTLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4'-Diisopropylbiphenyl can involve various methods such as palladium-catalyzed cross-coupling reactions, as seen in the synthesis of polyhydroxyl oligothiophenes and hexaferrocenyl-2,2'-bithiophene . Additionally, the synthesis of a fluorinated diamine monomer that could be structurally related to diisopropylbiphenyl derivatives is described, involving the coupling of aniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4'-Diisopropylbiphenyl can be characterized using techniques such as X-ray crystallography, as demonstrated in the analysis of a nifedipine analogue and a diisopropyl phosphonate compound . These studies reveal the conformational preferences and the spatial arrangement of substituents, which are crucial for understanding the molecular structure of 3,4'-Diisopropylbiphenyl.

Chemical Reactions Analysis

The chemical reactivity of compounds with isopropyl groups or biphenyl structures can be inferred from the studies provided. For example, the nucleophilic addition reactions of lithiated oxazolidin-2-one derivatives to cinnamoyl derivatives and the reactivity of pyridine derivatives provide insights into the potential reactions that 3,4'-Diisopropylbiphenyl might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4'-Diisopropylbiphenyl can be diverse. For instance, fluorinated polyimides derived from diamines with isopropyl groups exhibit excellent solubility, optical transparency, and hydrophobicity . The vibrational properties of methylenediphenyl diisocyanate, which shares the biphenyl motif, are studied using DFT calculations, indicating its potential for adhesion applications .

Scientific Research Applications

Optical Nonlinearity Applications

Studies have investigated the nonlinear optical properties of related biphenyl derivatives, demonstrating their potential in future optical device applications due to materials' reverse saturable absorption (RSA) mechanism, which is crucial for optical limiting effects. This suggests that similar compounds, including 3,4'-Diisopropylbiphenyl, could be promising candidates for optical devices due to their nonlinear optical absorption coefficient and nonlinear refraction index (Zidan, Al-Ktaifani, & Allahham, 2015).

Catalysis and Chemical Synthesis

In catalysis, the isopropylation of diphenyl ether to produce derivatives like 4,4'-Diisopropyldiphenyl ether highlights the catalytic potential of similar processes involving 3,4'-Diisopropylbiphenyl. The selective formation of such compounds at various temperatures and the role of catalysts like H-mordenite in shaping the reaction outcomes demonstrate the compound's relevance in synthesizing materials with specific properties (Sugi et al., 2012).

Material Science and Polymer Research

Research on 3,4'-Diisopropylbiphenyl derivatives also extends to material science, where such compounds are intermediates in manufacturing polymers and films with high heat resistance and strength. The development of novel catalysts for the alkylation of biphenyl with isopropanol, leading to the synthesis of 4,4'-Diisopropylbiphenyl, underlines the material's significance in producing advanced polymers and materials with enhanced properties (Yadav & Salgaonkar, 2005).

Safety And Hazards

The safety data sheet for 3,4’-Diisopropylbiphenyl suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNUPUGVRFQTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976993
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Diisopropylbiphenyl

CAS RN

61434-46-6
Record name 3,4'-Diisopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Di(propan-2-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DIISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VRR Pendyala, G Jacobs, WD Shafer… - Applied Catalysis A …, 2013 - Elsevier
The influence of zeolite structure for the alkylation of biphenyl with propylene was studied over various zeolites such as HY, HZSM-5, and dealuminated mordenite (DMOR), as well as …
Number of citations: 10 www.sciencedirect.com
J Kříž, J Punčochářová, L Vodićka - Journal of Chromatography A, 1986 - Elsevier
The influence of the molecular structure of 58 alkylbiphenyls and related compounds on their retention behaviour on silica has been studied. The moisture control system was …
Number of citations: 4 www.sciencedirect.com
AA Samarov, KV Zherikova - Synlett, 2023 - thieme-connect.com
In molecular design, large alkyl groups are used to introduce bulk and steric crowding of the catalytic center to improve catalytic efficiency and selectivity. The bulky groups are highly …
Number of citations: 0 www.thieme-connect.com
F Li, R Xie, N Liang, J Sun, D Zhu - BioResources, 2019 - jtatm.textiles.ncsu.edu
Symbiotic bacteria in the termite gut system may play an important role in lignin degradation that can assist the subsequent saccharification process. Pseudocitrobacter anthropi MP-4, …
Number of citations: 11 jtatm.textiles.ncsu.edu
Z Liu, FS Zhang - Energy conversion and management, 2008 - Elsevier
The liquefaction of pinewood in the presence of various solvents (water, acetone and ethanol) was studied so as to investigate the solvent effects on the biomass liquefaction process. …
Number of citations: 413 www.sciencedirect.com
MA Harmer - Handbook of Green Chemistry and Technology, 2002 - Wiley Online Library
Catalysis lies at the very heart of waste minimisation. Indeed, one of the main goals of scientists working in the area is to produce products with 100% yield and 100% selectivity. By …
Number of citations: 19 onlinelibrary.wiley.com
P Frank, F Caruso, E Caponetti - Analytical Chemistry, 2012 - ncbi.nlm.nih.gov
In 2008 the rostrum from an ancient warship was recovered from the Mediterranean near Acqualadrone, Sicily. To establish its provenance and condition, samples of black and brown …
Number of citations: 1 www.ncbi.nlm.nih.gov
P Frank, F Caruso, E Caponetti - Analytical chemistry, 2012 - ACS Publications
In 2008 the rostrum from an ancient warship was recovered from the Mediterranean near Acqualadrone, Sicily. To establish its provenance and condition, samples of black and brown …
Number of citations: 13 pubs.acs.org
IP Yudina, GN Semina, KI Sakodynskii - Journal of Chromatography A, 1986 - Elsevier
The ladder-type siloxane polymer Lestosil has been investigated as a high-temperature stationary phase for gas chromatography. Its application to the separation of different classes of …
Number of citations: 4 www.sciencedirect.com
H Hattori, Y Ono - 2015 - books.google.com
Solids that possess acidic properties on their surfaces function as catalysts just like liquid acids, such as sulfuric acid and hydrochloric acid. By using solid acid catalysts, chemical …
Number of citations: 136 books.google.com

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